N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride
Overview
Description
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C9H10ClN3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride typically involves the reaction of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine and hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Procedure: The N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine is dissolved in the chosen solvent, and hydrochloric acid is added dropwise with constant stirring. The reaction mixture is then allowed to stand until the product precipitates out.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRFDTGLRYGIMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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